N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide is a useful research compound. Its molecular formula is C21H19NO4S and its molecular weight is 381.45. The purity is usually 95%.
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Scientific Research Applications
Sulfonamide Inhibitors: Therapeutic and Scientific Importance
Sulfonamide compounds, including N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide, have been extensively studied for their therapeutic applications, which indirectly highlights their importance in scientific research. Sulfonamides serve as significant synthetic bacteriostatic antibiotics and have been utilized in treating bacterial infections since their discovery. Beyond their antibacterial properties, sulfonamides have found applications in diverse therapeutic areas including as diuretics, carbonic anhydrase inhibitors, antiepileptics, and in the treatment of conditions like glaucoma, cancer, and Alzheimer's disease. Their versatility is further demonstrated in the development of drugs targeting various conditions, showcasing their foundational role in medicinal chemistry and drug discovery research (Gulcin & Taslimi, 2018).
Environmental Impact and Biodegradation Studies
The environmental persistence and impact of sulfonamides, including potential compounds like this compound, have been a subject of research, focusing on their biodegradation and the implications on human health. Investigations into the presence of sulfonamides in the environment have shown that they can affect microbial populations, potentially leading to hazardous effects on human health. This research area is crucial for understanding the ecological and health-related consequences of sulfonamide pollution and for developing strategies to mitigate these impacts (Baran et al., 2011).
Advanced Analytical and Treatment Technologies
Analytical methods for detecting sulfonamides in various matrices have been developed, indicating the significance of understanding and controlling the environmental presence of such compounds. Techniques such as capillary electrophoresis and advanced oxidation processes have been applied to sulfonamides, reflecting ongoing efforts to improve environmental monitoring and treatment capabilities. These methodologies are critical for assessing the environmental impact of sulfonamides and for refining water treatment technologies to remove such contaminants effectively (Hoff & Kist, 2009; Qutob et al., 2022).
Safety and Hazards
Future Directions
The compound has been synthesized as part of research into new antibacterial compounds . Future research could explore its potential as an antibacterial agent in more detail, as well as investigate its potential in other applications based on the known activities of sulfonamides and benzodioxane containing compounds .
Mechanism of Action
Target of Action
The primary targets of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they break down acetylcholine, a neurotransmitter that sends signals in the nervous system.
Mode of Action
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide acts as an inhibitor of cholinesterase enzymes . By inhibiting these enzymes, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This can enhance the transmission of signals in the nervous system.
Biochemical Pathways
The compound primarily affects the cholinergic pathway by inhibiting cholinesterase enzymes . This inhibition disrupts the normal breakdown of acetylcholine, leading to its accumulation. The increased concentration of acetylcholine enhances signal transmission in the nervous system.
Result of Action
The inhibition of cholinesterase enzymes by N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide leads to an increased concentration of acetylcholine . This results in enhanced signal transmission in the nervous system, which could potentially be beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Biochemical Analysis
Biochemical Properties
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, thereby enhancing cholinergic transmission. Additionally, the compound interacts with lipoxygenase enzymes, which are involved in the metabolism of fatty acids and the production of inflammatory mediators . These interactions suggest that N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide may have potential anti-inflammatory and neuroprotective effects.
Cellular Effects
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, the compound has been observed to enhance cholinergic signaling by inhibiting cholinesterase enzymes, leading to improved synaptic transmission and cognitive function . In addition, it affects the expression of genes involved in inflammatory responses, potentially reducing the production of pro-inflammatory cytokines . The compound also modulates cellular metabolism by interacting with enzymes involved in fatty acid metabolism, thereby influencing energy production and storage.
Molecular Mechanism
The molecular mechanism of action of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide involves binding interactions with specific biomolecules. The compound binds to the active site of cholinesterase enzymes, inhibiting their activity and preventing the breakdown of acetylcholine . This binding interaction is facilitated by the sulfonamide group, which forms hydrogen bonds with amino acid residues in the enzyme’s active site. Additionally, the compound interacts with lipoxygenase enzymes by binding to their catalytic site, thereby inhibiting the production of inflammatory mediators . These molecular interactions contribute to the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide have been observed to change over time. The compound exhibits good stability under physiological conditions, maintaining its inhibitory activity against cholinesterase and lipoxygenase enzymes for extended periods . Prolonged exposure to the compound may lead to its gradual degradation, resulting in reduced efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, including enhanced cholinergic signaling and reduced inflammation, even after extended periods of treatment.
Dosage Effects in Animal Models
The effects of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide vary with different dosages in animal models. At low to moderate doses, the compound has been shown to improve cognitive function and reduce inflammation without causing significant adverse effects . At high doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide is involved in several metabolic pathways, primarily through its interactions with enzymes such as cholinesterase and lipoxygenase . The compound inhibits cholinesterase enzymes, leading to increased levels of acetylcholine and enhanced cholinergic signaling. Additionally, it inhibits lipoxygenase enzymes, reducing the production of inflammatory mediators and modulating fatty acid metabolism. These interactions can influence metabolic flux and alter metabolite levels, contributing to the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide within cells and tissues are facilitated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can accumulate in tissues with high cholinesterase activity, such as the brain and liver, where it exerts its inhibitory effects. The compound’s distribution is influenced by its chemical properties, including its lipophilicity and ability to form hydrogen bonds with transport proteins.
Subcellular Localization
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cholinesterase and lipoxygenase enzymes . It may also be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals. These subcellular localizations enable the compound to effectively modulate enzyme activity and influence cellular processes.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-15-2-4-16(5-3-15)17-6-9-19(10-7-17)27(23,24)22-18-8-11-20-21(14-18)26-13-12-25-20/h2-11,14,22H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZRJAIIKMUNOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.